molecular formula C12H21ClN2O2 B12307352 rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis

rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis

Cat. No.: B12307352
M. Wt: 260.76 g/mol
InChI Key: RZFTVKYPGFKAIL-UHFFFAOYSA-N
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Description

rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis is a spirocyclic compound featuring a fused furo-pyrrolidine and piperidine system. Its stereochemistry is defined by the cis configuration of the hexahydrospiro core (3aR,6aS), with an acetyl group (ethan-1-one) attached to the nitrogen of the spiro system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Key structural features include:

  • Spirocyclic framework: Combines furo[3,4-b]pyrrole and piperidine rings, enabling conformational rigidity.
  • Acetyl substituent: Introduces electrophilic reactivity and modulates lipophilicity.
  • Hydrochloride salt: Improves aqueous solubility and stability during storage .

Properties

Molecular Formula

C12H21ClN2O2

Molecular Weight

260.76 g/mol

IUPAC Name

1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-ylethanone;hydrochloride

InChI

InChI=1S/C12H20N2O2.ClH/c1-9(15)14-8-12(2-4-13-5-3-12)10-6-16-7-11(10)14;/h10-11,13H,2-8H2,1H3;1H

InChI Key

RZFTVKYPGFKAIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CCNCC2)C3C1COC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves multiple steps, including the formation of the spiro structure and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Detailed synthetic routes can be found in specialized chemical literature and databases .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound may be used to study the effects of spiro structures on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine: In medicine, rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities .

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure may impart specific mechanical or chemical characteristics to the materials .

Mechanism of Action

The mechanism of action of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis with structurally related analogs, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences Applications/Notes
This compound C₁₃H₂₁ClN₂O₂ 284.77 (free base) + 36.46 (HCl) Acetyl, spirocyclic amine, hydrochloride salt Reference compound with acetyl and hydrochloride Pharmaceutical intermediate; CNS-targeted synthesis
Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] C₁₂H₂₀N₂O 220.30 Methyl group, spirocyclic amine Methyl instead of acetyl; lacks hydrochloride Less polar; used in non-ionic formulations
rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol C₆H₁₁NO₂ 129.16 Hydroxyl group, furo-pyrrolidine Simplified structure without piperidine ring; chiral alcohol Chiral building block for asymmetric synthesis
rac-(3aS,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one C₁₃H₁₅NO₂ 217.27 Benzyl, lactam Lactam ring replaces spiro-piperidine; increased aromaticity Potential protease inhibitor scaffold
rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one C₈H₁₀O₂ 154.17 Cyclopentane-fused lactone No nitrogen; lactone instead of amine Solubility limited; used in flavor/fragrance industries

Key Findings:

Functional Group Impact: The acetyl group in the target compound enhances reactivity toward nucleophiles (e.g., in amide bond formation) compared to the methyl or hydroxyl groups in analogs . The hydrochloride salt significantly improves water solubility (critical for intravenous formulations) relative to non-ionic analogs like the methyl derivative .

Stereochemical Considerations :

  • The cis (3aR,6aS) configuration in the target compound ensures optimal spatial arrangement for receptor binding, unlike the lactam or cyclopenta derivatives, which lack this precision .

Stability and Safety :

  • The hydrochloride form requires stringent storage conditions (e.g., protection from heat and moisture) compared to neutral analogs, as indicated by safety protocols for similar spirocyclic amines .

Synthetic Utility :

  • Compounds like rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol (MW 129.16) serve as simpler chiral precursors, whereas the target compound’s complexity demands advanced stereocontrolled synthesis .

Biological Activity

The compound rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride (CAS Number: 2230807-45-9) is a synthetic organic molecule with potential biological activity. Its unique structure suggests possible applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H20N2O2C_{12}H_{20}N_{2}O_{2} with a molecular weight of 224.30 g/mol. The structure features a spirocyclic system that may influence its biological interactions.

PropertyValue
CAS Number2230807-45-9
Molecular FormulaC₁₂H₂₀N₂O₂
Molecular Weight224.30 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of furo[3,4-b]pyrrole have shown efficacy against various bacterial strains. While specific data on rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride is limited, its structural relatives suggest potential in this area.

Neuropharmacological Activity

Research into related compounds has revealed neuropharmacological effects, including modulation of neurotransmitter systems. For example, compounds that interact with serotonin and dopamine receptors may influence mood and cognitive functions. The spirocyclic structure may enhance binding affinity to these receptors, warranting further investigation into its psychoactive properties.

Cytotoxicity and Anti-cancer Potential

Cytotoxic assays have been performed on similar compounds to assess their potential as anti-cancer agents. Preliminary data suggest that certain furo-pyrrole derivatives can induce apoptosis in cancer cell lines. Although direct studies on rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride are lacking, the presence of functional groups that can interact with cellular pathways indicates a promising avenue for anti-cancer research.

Case Studies

Case Study 1: Antimicrobial Screening
A study screened various furo-pyrrole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant inhibition zones. While rac-1 was not specifically tested, its structural analogs showed promise in this regard.

Case Study 2: Neuropharmacological Effects
In a neuropharmacological study involving related compounds, it was found that specific analogs could significantly alter serotonin receptor activity in vitro. This suggests that rac-1 may similarly affect neurotransmitter systems and could be explored for therapeutic applications related to mood disorders.

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